p-Fluorohexahydro-sila-difenidol hydrochloride is a synthetic compound primarily recognized for its role as an antagonist in muscarinic receptor activity. It is a derivative of hexahydro-difenidol, modified by the addition of a fluorine atom and a silicon atom in its structure. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in the treatment of conditions related to cholinergic signaling.
The compound is synthesized through various organic chemistry methods, often involving the manipulation of piperidine derivatives and cyclohexyl groups. It is commercially available from chemical suppliers and can be synthesized in laboratory settings following specific protocols detailed in scientific literature.
p-Fluorohexahydro-sila-difenidol hydrochloride is classified as a muscarinic antagonist. It interacts primarily with the muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in a variety of physiological functions, including heart rate modulation and smooth muscle contraction.
The synthesis of p-Fluorohexahydro-sila-difenidol hydrochloride typically involves multi-step reactions starting from simpler organic compounds. A notable method includes the reaction of cyclohexyl (4-fluorophenyl) ketone with piperidine derivatives under controlled conditions.
p-Fluorohexahydro-sila-difenidol hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .
p-Fluorohexahydro-sila-difenidol hydrochloride participates in various chemical reactions typical for muscarinic antagonists:
The mechanism of action for p-Fluorohexahydro-sila-difenidol hydrochloride involves competitive inhibition at muscarinic acetylcholine receptors:
Studies have shown that this compound has a significant inhibitory effect on muscarinic receptor activity, with reported IC50 values indicating potent antagonistic properties .
Relevant data on these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
p-Fluorohexahydro-sila-difenidol hydrochloride is primarily used in pharmacological research:
Research continues into optimizing its synthesis and exploring additional therapeutic applications based on its antagonistic activity at muscarinic receptors.
p-Fluorohexahydro-sila-difenidol hydrochloride (p-FHHSiD; C₂₀H₃₂FNOSi·HCl) is a silicon-containing muscarinic antagonist designed for high M3 receptor affinity. The substitution of a silicon atom for carbon at the quaternary position enhances its lipophilicity and steric bulk, promoting optimal interaction with the M3 receptor’s allosteric pocket. The para-fluorophenyl moiety further increases selectivity by forming hydrophobic interactions with transmembrane domain 6 (TM6) residues of the M3 subtype [2] [4]. Pharmacophore modeling identifies three critical features:
Solubility studies show limited water solubility (1.5 mg/mL) but enhanced dissolution in 45% 2-hydroxypropyl-β-cyclodextrin (>14 mg/mL), underscoring the role of excipients in overcoming physicochemical challenges for in vitro applications [1] [4].
p-FHHSiD exhibits distinct subtype selectivity, as quantified through radioligand binding and functional assays:
Table 1: Binding Affinities (pKi) of p-FHHSiD at Muscarinic Receptor Subtypes
Subtype | Tissue/Cell Model | pKi | Selectivity vs. M2 |
---|---|---|---|
M3 | Bovine coronary artery | 7.9 | 30-fold |
M3 | Rabbit ear artery | 7.5 | 15-fold |
M2β | Guinea pig ileum | 7.1 | - |
M1 | Rabbit vas deferens | 6.8 | 5-fold |
M2α | Guinea pig atria | 6.3 | Reference |
Data compiled from [3] [5] [6]
Notably, p-FHHSiD is the first documented M2β-selective antagonist, showing 15–30-fold higher affinity for M3 and M2β subtypes over cardiac M2α receptors. This distinguishes it from the parent compound hexahydro-sila-difenidol (HHSiD), which lacks fluorination and displays non-selective M1/M3 antagonism [5]. In equine jejunal smooth muscle, p-FHHSiD (pA₂ = 7.56) potently inhibits acetylcholine-induced contractions, confirming functional M3 dominance despite M2 subtype prevalence (4:1 ratio) in intestinal tissue [6].
Radioligand displacement studies using [³H]-N-methylscopolamine quantify p-FHHSiD’s receptor kinetics. Key methodological approaches include:
Table 2: Functional Antagonist Potency (pKB) in Tissue Models
Tissue Preparation | Assay Type | pKB |
---|---|---|
Bovine coronary artery | Endothelium-independent contraction | 7.9 ± 0.1 |
Rabbit jejunum | Acetylcholine-induced contraction | 7.56 ± 0.17 |
Guinea pig ileum | Electrically-stimulated contraction | 7.1 ± 0.2 |
These assays validate p-FHHSiD as a tool compound for mechanistic studies, such as examining muscarinic involvement in DEET-induced angiogenesis or aclidinium’s effects on fibroblast-myofibroblast transition [1] [2].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2